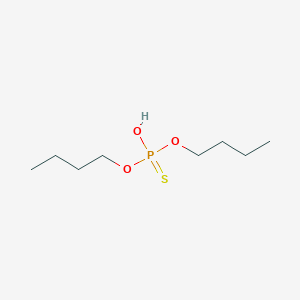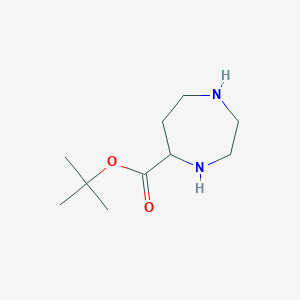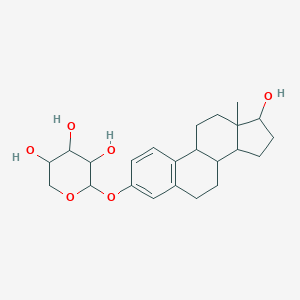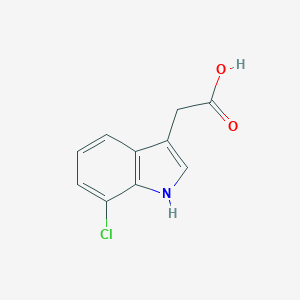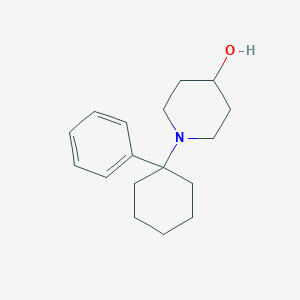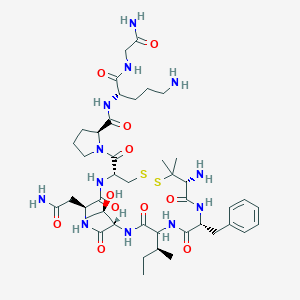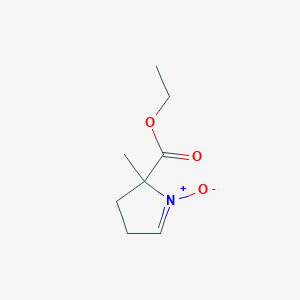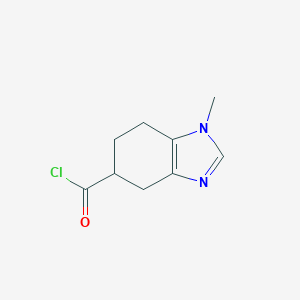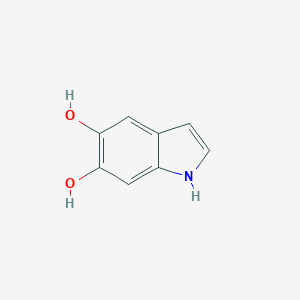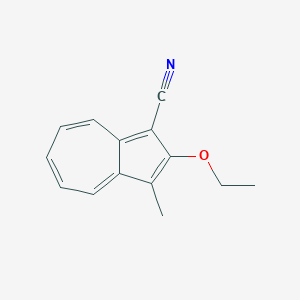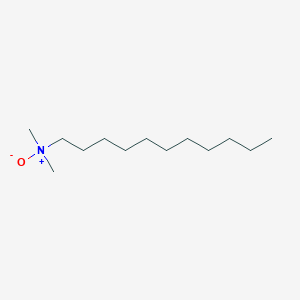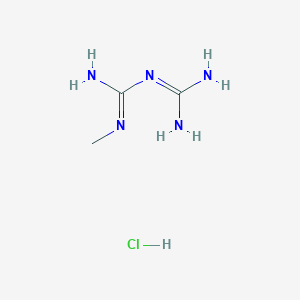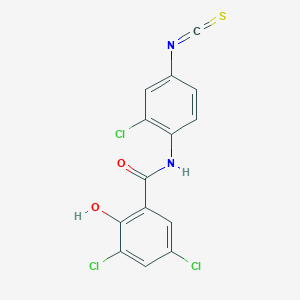
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, also known as DCSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCSA is a derivative of salicylamide, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. DCSA has been found to have several interesting biochemical and physiological effects, which make it a valuable tool in various research fields.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX-2, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to have anti-viral activity against several viruses, including influenza, herpes simplex virus, and human immunodeficiency virus (HIV). 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to modulate the immune system, by increasing the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. One area of interest is the development of new derivatives of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may have improved properties and activities. Another area of interest is the investigation of the mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide as a therapeutic agent for various diseases, including cancer and viral infections, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide involves the reaction of 3,5-dichlorosalicylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-isothiocyanatophenylamine to form 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed.
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. These properties make 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide a valuable tool in various research fields.
Propiedades
Número CAS |
136769-35-2 |
|---|---|
Nombre del producto |
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide |
Fórmula molecular |
C14H7Cl3N2O2S |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H7Cl3N2O2S/c15-7-3-9(13(20)11(17)4-7)14(21)19-12-2-1-8(18-6-22)5-10(12)16/h1-5,20H,(H,19,21) |
Clave InChI |
WEZFEBZMOVTRFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Otros números CAS |
136769-35-2 |
Sinónimos |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide compound 76-544 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



